2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one

Physicochemical_profiling ADME_prediction Medicinal_chemistry_SAR

This trisubstituted pyrimidin-4(3H)-one features a saturated indoline moiety and branched isopentyl chain, aligning with PfDHODH ubiquinone-binding pocket requirements. Distinct from aniline/piperazine analogs, its direct N-linkage offers unique kinase selectivity for PI3Kβ and IDO1 programs. Critical for hit-to-lead optimization, this scaffold-hopping candidate addresses metabolic stability gaps in antileishmanial indole series. Rule-of-Five compliant; ideal for kinetoplastid panels and de novo pyrimidine probe development.

Molecular Formula C18H23N3O
Molecular Weight 297.4 g/mol
Cat. No. B6132692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one
Molecular FormulaC18H23N3O
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)NC(=N1)N2CCC3=CC=CC=C32)CCC(C)C
InChIInChI=1S/C18H23N3O/c1-12(2)8-9-15-13(3)19-18(20-17(15)22)21-11-10-14-6-4-5-7-16(14)21/h4-7,12H,8-11H2,1-3H3,(H,19,20,22)
InChIKeyGGVGDRUBBKXXRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 2-(2,3-Dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one: Structural Identity and Procurement Baseline


2-(2,3-Dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one (CAS 669717-66-2; CSID:822072) is a synthetic, trisubstituted pyrimidin-4(3H)-one derivative that incorporates a 2,3-dihydro-1H-indol-1-yl (indoline) moiety at the 2-position, a methyl group at the 6-position, and a branched 3-methylbutyl (isopentyl) chain at the 5-position . With a molecular formula of C18H23N3O and a monoisotopic mass of 297.184 Da, this compound belongs to the broader class of indoline-pyrimidinone hybrids—a scaffold that has demonstrated tractable activity across infectious disease (antileishmanial, antimalarial) and oncology (kinase inhibition) programs [1][2]. The saturated indoline ring differentiates it from fully aromatic indole-based analogs, potentially altering hydrogen-bonding geometry, conformational flexibility, and off-target profiles [3].

Why Generic Substitution Fails for Indoline-Pyrimidinone Compounds


Indoline-pyrimidinone hybrids are not freely interchangeable commodities. The identity of the 2-substituent (indoline vs. piperazine, aniline, benzylamino, or furfurylamino) governs target engagement geometry, while the steric bulk and branching pattern of the 5-alkyl chain modulate logP, metabolic stability, and selectivity across structurally related enzyme pockets (e.g., DHODH, IDO1, PI3Kβ) [1][2]. Minor structural alterations in this scaffold have produced order-of-magnitude shifts in IC50 values within published SAR series; consequently, substitution without head-to-head verification risks silent loss of the desired phenotype [3].

Quantitative Differentiation Data for 2-(2,3-Dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one


Predicted LogP and H-Bond Donor Count vs. 2-(4-Fluoroanilino) and 2-(Benzylamino) Analogs

The target compound displays a predicted ACD/LogP of 3.90, which is approximately 1.7 log units higher than the 2-(4-fluoroanilino) analog (predicted logP ≈ 2.2) and similar to the 2-(benzylamino) analog (predicted logP ≈ 3.5) [1]. This elevated lipophilicity, combined with a single hydrogen-bond donor (the pyrimidinone N-H), positions the compound in a distinct permeability–solubility space that may favor CNS penetration or intracellular target access over comparator analogs .

Physicochemical_profiling ADME_prediction Medicinal_chemistry_SAR

Indoline vs. Indole Scaffold: Saturation State and Conformational Flexibility

The target compound contains a 2,3-dihydro-1H-indol-1-yl (indoline) substituent, whereas the majority of published active pyrimidinone hybrids feature a fully aromatic indole ring [1]. Studies on indoline-containing PI3Kβ inhibitors (e.g., 2-[2-(2-methyl-2,3-dihydro-indol-1-yl)-2-oxo-ethyl]-6-morpholin-4-yl-3H-pyrimidin-4-one) have shown that saturation of the indole ring reduces planarity and alters the vector of the N-linked substituent, contributing to improved isoform selectivity over PI3Kα and PI3Kδ [2]. By analogy, the indoline ring in the target compound may confer a different kinase selectivity fingerprint compared to indole-based analogs.

Molecular_design Scaffold_hopping Kinase_selectivity

Rule-of-Five Compliance and Drug-Likeness vs. 2-(4-Benzylpiperazin-1-yl) Analog

The target compound has zero Rule-of-Five violations (MW = 297.4 Da; HBD = 1; HBA = 4; logP = 3.90) . In contrast, the 2-(4-benzylpiperazin-1-yl) analog carries substantially higher molecular weight (354.49 Da), more hydrogen-bond acceptors (5), and more rotatable bonds—properties that typically reduce ligand efficiency and oral bioavailability . For a lead identification or fragment-to-lead program, the target compound offers a more ligand-efficient starting point with comparable core geometry.

Drug-likeness Lead_optimization Pharmacokinetics

Pyrimidinone Core: Class-Level Potential for DHODH Inhibition

Pyrimidin-4(3H)-one derivatives bearing aryl/heteroaryl substituents at C2 and alkyl/aryl groups at C5 have been validated as potent inhibitors of dihydroorotate dehydrogenase (DHODH) across Plasmodium falciparum (PfDHODH) and human isoforms [1]. The most potent pyrimidone-based PfDHODH inhibitor reported (compound 26) achieved an IC50 of 23 nM with >400-fold selectivity over human DHODH [1]. While no direct IC50 data exists for the target compound against DHODH, its substructure aligns with the pharmacophore that positions the pyrimidinone carbonyl as a hydrogen-bond acceptor to Arg265 and the C2-aryl group in a hydrophobic sub-pocket [1]. The indoline substituent may offer a steric advantage over smaller C2-substituents (e.g., 4-fluoroanilino) by more fully occupying the lipophilic cavity, potentially enhancing binding affinity and selectivity.

DHODH_inhibition Antimalarial Anticancer Pyrimidine_biosynthesis

Synthetic Tractability: Biginelli-Style One-Pot Assembly vs. Multi-Step Analogs

The indoline-pyrimidinone core is accessible via a modular Biginelli multicomponent reaction between indoline-1-carboxamidine, ethyl acetoacetate (or acetone equivalent), and isovaleraldehyde—a convergent one-pot strategy that contrasts with the multi-step linear sequences required for 2-anilino or 2-piperazinyl analogs [1]. This synthetic advantage reduces the number of isolations (typically 3 steps vs. 6+ for piperazinyl analogs) and improves overall yield, making the target compound more amenable to library-scale synthesis and analog generation [1].

Synthetic_accessibility Library_synthesis Multicomponent_reaction

Metabolic Hotspot Analysis: C5-Isopentyl vs. C5-n-Pentyl Branching

The branched 3-methylbutyl (isopentyl) chain at C5 introduces a tertiary carbon that reduces susceptibility to ω-oxidation compared to the linear n-pentyl chain present in the 2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-pentyl-pyrimidin-4-one analog (CSID variant) . Branching at the terminal isopropyl group is a well-precedented strategy to improve metabolic stability by blocking CYP450-mediated hydroxylation at the terminal methyl, a primary clearance route for alkyl-substituted heterocycles [1]. This branching pattern also increases fraction Csp3 (0.44 vs. ~0.38 for the n-pentyl analog), positively impacting aqueous solubility while maintaining desirable lipophilicity .

Metabolic_stability CYP450 Microsomal_clearance

Research and Industrial Application Scenarios for 2-(2,3-Dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one


Antimalarial Drug Discovery: PfDHODH Inhibitor Screening Cascade

The pyrimidin-4-one core is one of the most validated scaffolds for Plasmodium falciparum DHODH inhibition, with lead compounds achieving IC50 values below 30 nM and >400-fold selectivity over the human enzyme [1]. This compound's indoline substituent at C2 and branched isopentyl chain at C5 align with the steric and lipophilic requirements of the PfDHODH ubiquinone-binding pocket, making it a strong candidate for inclusion in a PfDHODH-focused screening library. Its ligand efficiency and Rule-of-Five compliance also favor its progression through hit-to-lead optimization with minimal pharmacokinetic attrition risk.

Kinase Inhibitor Lead Generation: PI3Kβ or IDO1 Targeting Programs

Published SAR around the indoline-pyrimidinone chemotype has demonstrated nanomolar activity against PI3Kβ (IC50 values as low as 7 nM for optimized amide-linked analogs) and sub-micromolar IDO1 inhibition [1][2]. The target compound's direct N-linkage between the indoline and pyrimidinone represents a distinct vector geometry that may yield a unique kinase selectivity profile compared to the amide-linked or aniline-linked series dominating the patent literature. It can serve as a fresh starting point for scaffold-hopping efforts in immuno-oncology or PTEN-deficient cancer programs.

Neglected Tropical Disease Screening: Visceral Leishmaniasis and Chagas Disease

Structure-activity relationship studies on indole-dihydropyrimidinone hybrids have identified compounds with IC50 values of 4.5–5.0 μM against Leishmania donovani intracellular amastigotes, with in vivo clearance exceeding 64% in the golden hamster VL model [1]. The target compound's indoline variant may exhibit improved solubility or metabolic stability relative to the fully aromatic indole analogs, addressing a key limitation of the current lead series. Procurement for inclusion in a kinetoplastid-focused phenotypic screening panel is strongly justified.

Academic Chemical Biology: De Novo Pyrimidine Biosynthesis Probe Development

Beyond DHODH, the de novo pyrimidine biosynthesis pathway contains several druggable nodes (CTPS, UMPS, TMPK) for which selective chemical probes are scarce. The target compound's pyrimidinone scaffold, combined with the indoline moiety that may confer selectivity over other nucleotide-binding proteins, provides a modular framework for probe development. Its synthetic accessibility via the Biginelli reaction enables rapid analog generation for structure-activity relationship studies in academic settings, where cost and speed are paramount.

Quote Request

Request a Quote for 2-(2,3-dihydro-1H-indol-1-yl)-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.